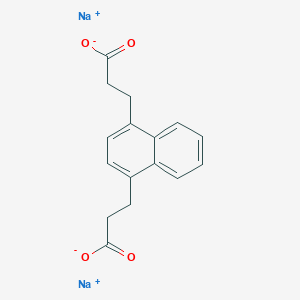

1,4-Naphthalindicarbonsäure-dipropionsäure-Dinatriumsalz

Übersicht

Beschreibung

Naphthalene-1,4-dipropionic acid disodium salt is a water-soluble compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its ability to form endoperoxides in the presence of singlet oxygen, making it a valuable reagent in various chemical and biological applications .

Wissenschaftliche Forschungsanwendungen

Naphthalene-1,4-dipropionic acid disodium salt has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Naphthalene-1,4-dipropionic acid disodium salt (NDP) is a water-soluble 1,4-disubstituted naphthalene . Its primary target is singlet oxygen (1O2) . Singlet oxygen is a reactive oxygen species that plays a crucial role in various biological processes, including cell signaling and apoptosis .

Mode of Action

NDP readily forms an endoperoxide (NDPO2) in the presence of singlet oxygen . This interaction results in the formation of NDPO2, which can serve as an extracellular chemical source of singlet oxygen . The thermal decomposition of NDPO2 can generate singlet oxygen, contributing to its mode of action .

Pharmacokinetics

Its water solubility suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of NDP’s action are largely dependent on its interaction with singlet oxygen. By serving as a source of singlet oxygen, NDP can influence various cellular processes, including cell signaling and apoptosis . .

Action Environment

The action, efficacy, and stability of NDP can be influenced by various environmental factors. For instance, the presence of singlet oxygen is crucial for NDP to form NDPO2 . Additionally, the thermal environment can influence the decomposition of NDPO2 and the subsequent generation of singlet oxygen

Biochemische Analyse

Biochemical Properties

Naphthalene-1,4-dipropionic acid disodium salt is a water-soluble 1,4-disubstituted naphthalene that readily forms an endoperoxide in the presence of singlet oxygen . Its thermal decomposition serves as an extracellular chemical source of singlet oxygen

Cellular Effects

The cellular effects of Naphthalene-1,4-dipropionic acid disodium salt are not well-studied. Given its ability to form an endoperoxide in the presence of singlet oxygen , it may influence cell function by modulating oxidative stress pathways

Molecular Mechanism

The molecular mechanism of action of Naphthalene-1,4-dipropionic acid disodium salt is not fully understood. It is known to readily form an endoperoxide in the presence of singlet oxygen , suggesting it may interact with biomolecules through oxidative mechanisms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphthalene-1,4-dipropionic acid disodium salt can be synthesized through the reaction of naphthalene with propionic acid under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of naphthalene-1,4-dipropionic acid disodium salt involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalene-1,4-dipropionic acid disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form endoperoxides in the presence of singlet oxygen.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include singlet oxygen for oxidation and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include endoperoxides, which are valuable in various chemical and biological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Anthracene-9,10-dipropionic acid disodium salt

- 3-(1-Naphthyl)-propionic acid

- P-Phenylenedipropionic acid

Uniqueness

Naphthalene-1,4-dipropionic acid disodium salt is unique due to its ability to readily form endoperoxides in the presence of singlet oxygen, making it a valuable reagent in various scientific research applications. Its water solubility and specific chemical properties distinguish it from other similar compounds .

Biologische Aktivität

Naphthalene-1,4-dipropionic acid disodium salt (NDP) is a water-soluble compound with significant potential in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Naphthalene-1,4-dipropionic Acid Disodium Salt

NDP is derived from naphthalene and is characterized by its ability to generate singlet oxygen (), a reactive species that plays a crucial role in oxidative stress and related biological processes. Its structure allows it to form endoperoxides upon interaction with singlet oxygen, making it a valuable reagent in scientific research .

Formation of Endoperoxides

The primary mechanism of action for NDP involves its reaction with singlet oxygen to form endoperoxides. This process can influence various cellular functions, including:

- Cell Signaling : The generation of reactive oxygen species (ROS) can modulate signaling pathways.

- Apoptosis : NDP may induce programmed cell death through oxidative stress mechanisms.

Pharmacokinetics

NDP's water solubility suggests favorable bioavailability, allowing for effective cellular uptake. The compound's stability and efficacy can be influenced by environmental factors such as temperature and the presence of other reactive species.

Antitumor Activity

Research into related naphthalene compounds indicates potential antitumor properties. For instance, 1,4-naphthoquinones have been shown to exhibit cytotoxicity against various cancer cell lines through mechanisms involving ROS generation and DNA intercalation . The implications for NDP could be significant, warranting further investigation into its potential as an anticancer agent.

Study on Singlet Oxygen Generation

A study focused on the role of NDP as a source of singlet oxygen demonstrated its effectiveness in generating ROS under controlled conditions. The findings highlighted its utility in studying oxidative stress-related pathways in cellular models .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notable Findings |

|---|---|---|

| Naphthalene-1,4-dipropionic acid disodium salt | Potential ROS generator | Forms endoperoxides; influences cell signaling |

| Anthracene-9,10-dipropionic acid disodium salt | Antimicrobial properties | Effective against various bacterial strains |

| 1,4-Naphthoquinone derivatives | Antitumor and antibacterial activities | Significant cytotoxic effects on cancer cell lines |

Eigenschaften

IUPAC Name |

disodium;3-[4-(2-carboxylatoethyl)naphthalen-1-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4.2Na/c17-15(18)9-7-11-5-6-12(8-10-16(19)20)14-4-2-1-3-13(11)14;;/h1-6H,7-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVBOOMZOVISKO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376357 | |

| Record name | IN1215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97860-58-7 | |

| Record name | IN1215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.